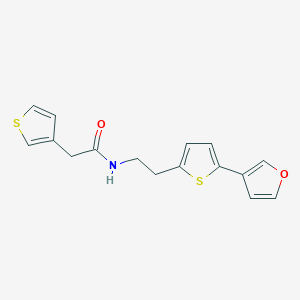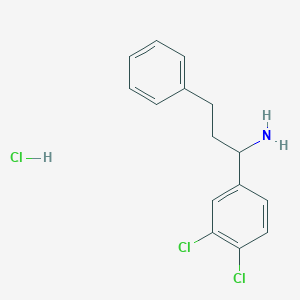
1-(3,4-Dichlorophenyl)-3-phenylpropan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dichlorophenyl)-3-phenylpropan-1-amine hydrochloride, also known as DCPA, is a chemical compound that has gained significant attention in scientific research. DCPA belongs to the class of amphetamines and is structurally similar to other psychoactive compounds such as methamphetamine and MDMA. The synthesis of DCPA involves a multi-step process that includes the reduction of nitrobenzene to aniline, followed by the condensation of aniline with chloroacetone, and subsequent chlorination to form DCPA hydrochloride.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
Chemical Transformations : Studies on amino-alkyl tertiary carbinols, including compounds with structural similarities to 1-(3,4-Dichlorophenyl)-3-phenylpropan-1-amine hydrochloride, have highlighted reactions under acidic conditions leading to various products, showcasing the compound's utility in exploring chemical reaction pathways and mechanisms (Adamson, 1949).
GABAB Receptor Antagonists : Research into GABAB receptor antagonists has led to the synthesis of structurally related compounds, demonstrating the potential of 1-(3,4-Dichlorophenyl)-3-phenylpropan-1-amine hydrochloride analogs in neuropharmacology and their role in modulating GABAergic activity (Abbenante, Hughes, & Prager, 1994).
Corrosion Inhibition : Amine derivatives, including those structurally related to 1-(3,4-Dichlorophenyl)-3-phenylpropan-1-amine hydrochloride, have been investigated as corrosion inhibitors for mild steel in acidic media. These studies highlight the compound's potential application in protecting metals against corrosion, with effectiveness linked to specific substituent groups (Boughoues et al., 2020).
Spectroscopic Characterization : The spectroscopic analysis of cathinone derivatives, including those with a chlorophenyl component, underscores the importance of detailed chemical characterization in identifying and understanding novel compounds. This research provides a foundation for further studies on structurally similar substances (Kuś et al., 2016).
Environmental Impact and Degradation
- Phototransformation Studies : Research into the photolysis of dichlorophen compounds in aquatic environments provides insights into the degradation pathways and environmental fate of chlorinated organic compounds, including those related to 1-(3,4-Dichlorophenyl)-3-phenylpropan-1-amine hydrochloride. These findings are crucial for assessing the environmental impact of such compounds (Mansfield & Richard, 1996).
Wirkmechanismus
Target of Action
The primary targets of 1-(3,4-Dichlorophenyl)-3-phenylpropan-1-amine hydrochloride are the neurotransmitters serotonin, norepinephrine, and dopamine . These neurotransmitters play a crucial role in regulating mood, sleep, attention, and a variety of other physiological processes.
Mode of Action
1-(3,4-Dichlorophenyl)-3-phenylpropan-1-amine hydrochloride acts by inhibiting the reuptake of serotonin, norepinephrine, and dopamine . This inhibition results in an increased concentration of these neurotransmitters in the synaptic cleft, leading to prolonged neurotransmitter action at the synapse and thus enhancing neurotransmission .
Biochemical Pathways
The action of 1-(3,4-Dichlorophenyl)-3-phenylpropan-1-amine hydrochloride affects several biochemical pathways. By increasing the levels of serotonin, norepinephrine, and dopamine, it influences the signaling pathways associated with these neurotransmitters. The downstream effects include changes in mood, cognition, and perception, which can have therapeutic effects in conditions like depression .
Pharmacokinetics
Like many similar compounds, its bioavailability is likely influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The molecular and cellular effects of 1-(3,4-Dichlorophenyl)-3-phenylpropan-1-amine hydrochloride’s action include increased neurotransmission due to the elevated levels of serotonin, norepinephrine, and dopamine in the synaptic cleft . This can result in improved mood, reduced anxiety, and enhanced cognition, among other effects .
Action Environment
The action, efficacy, and stability of 1-(3,4-Dichlorophenyl)-3-phenylpropan-1-amine hydrochloride can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can interact with the compound, and physiological conditions such as body temperature and blood flow
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)-3-phenylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N.ClH/c16-13-8-7-12(10-14(13)17)15(18)9-6-11-4-2-1-3-5-11;/h1-5,7-8,10,15H,6,9,18H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEYNSKDDNQEDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C2=CC(=C(C=C2)Cl)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-phenylpropan-1-amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

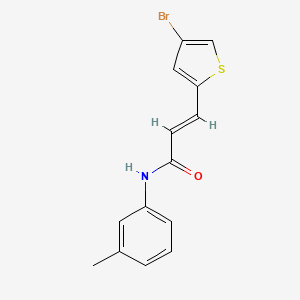

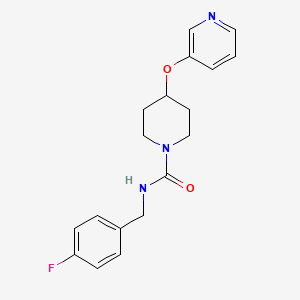
![2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride](/img/no-structure.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2713211.png)
![1-(4-fluorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2713212.png)

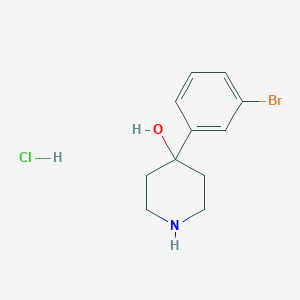
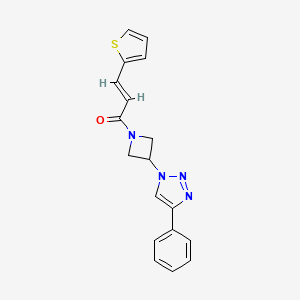
![N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2713219.png)

![2-((2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2713222.png)
